molecular formula C26H38N2O2 B5218537 2-[3-[[Ethyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]methyl]phenoxy]ethanol

2-[3-[[Ethyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]methyl]phenoxy]ethanol

Cat. No.: B5218537
M. Wt: 410.6 g/mol
InChI Key: ZCUFIBHTZZXFKH-UHFFFAOYSA-N
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Description

2-[3-[[Ethyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]methyl]phenoxy]ethanol is a complex organic compound that belongs to the class of phenoxyethanol derivatives. This compound is characterized by its unique structure, which includes a phenoxyethanol core linked to a piperidine ring and a 2-methylphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[[Ethyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]methyl]phenoxy]ethanol typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting 2-(2-methylphenyl)ethylamine with formaldehyde and hydrogen in the presence of a catalyst to form the piperidine ring.

    Attachment of the Ethyl Group: The next step involves the alkylation of the piperidine intermediate with ethyl bromide to introduce the ethyl group.

    Formation of the Phenoxyethanol Core: The phenoxyethanol core is synthesized by reacting phenol with ethylene oxide under basic conditions.

    Coupling Reaction: The final step involves the coupling of the phenoxyethanol core with the piperidine intermediate through a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

2-[3-[[Ethyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]methyl]phenoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyethanol core or the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-[[Ethyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]methyl]phenoxy]ethanol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-[[Ethyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]methyl]phenoxy]ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, resulting in its observed biological activities.

Comparison with Similar Compounds

2-[3-[[Ethyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]methyl]phenoxy]ethanol can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 2-[3-[[Methyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]methyl]phenoxy]ethanol
    • 2-[3-[[Ethyl-[[1-[2-(2-chlorophenyl)ethyl]piperidin-4-yl]methyl]amino]methyl]phenoxy]ethanol
    • 2-[3-[[Ethyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]methyl]phenoxy]propane-1,2-diol
  • Uniqueness

    • The presence of the 2-methylphenyl group and the specific arrangement of functional groups in this compound contributes to its distinct chemical and biological properties.
    • Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-[[ethyl-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]amino]methyl]phenoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O2/c1-3-27(21-24-8-6-10-26(19-24)30-18-17-29)20-23-11-14-28(15-12-23)16-13-25-9-5-4-7-22(25)2/h4-10,19,23,29H,3,11-18,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUFIBHTZZXFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(CC1)CCC2=CC=CC=C2C)CC3=CC(=CC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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